molecular formula C10H8BrNO2S B3020971 Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate CAS No. 936923-58-9

Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate

Cat. No.: B3020971
CAS No.: 936923-58-9
M. Wt: 286.15
InChI Key: SKRZNSLSIGQHEG-UHFFFAOYSA-N
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Description

Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate is a heterocyclic compound with the molecular formula C10H8BrNO2S It is a derivative of benzoisothiazole, featuring a bromine atom at the 5-position and an ethyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of benzoisothiazole derivatives followed by esterification. The reaction typically uses bromine or a brominating agent in the presence of a catalyst. The esterification step involves reacting the brominated intermediate with ethanol in the presence of an acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding thiol derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoisothiazole derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiol derivatives.

    Ester Hydrolysis: The major product is 5-bromobenzo[D]isothiazole-3-carboxylic acid.

Scientific Research Applications

Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or neurotransmission .

Comparison with Similar Compounds

Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate can be compared with other benzoisothiazole derivatives:

    Ethyl 6-bromobenzo[D]isothiazole-3-carboxylate: Similar structure but with bromine at the 6-position, leading to different reactivity and biological activity.

    Ethyl 5-chlorobenzo[D]isothiazole-3-carboxylate: Chlorine substitution instead of bromine, affecting its chemical properties and applications.

    Ethyl 5-methoxybenzo[D]isothiazole-3-carboxylate: Methoxy group instead of bromine, resulting in different electronic and steric effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

ethyl 5-bromo-1,2-benzothiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-7-5-6(11)3-4-8(7)15-12-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRZNSLSIGQHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40723387
Record name Ethyl 5-bromo-1,2-benzothiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936923-58-9
Record name Ethyl 5-bromo-1,2-benzothiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40723387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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